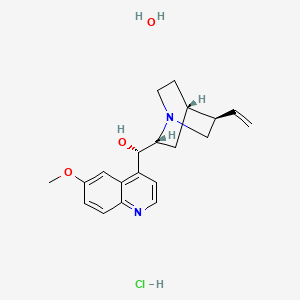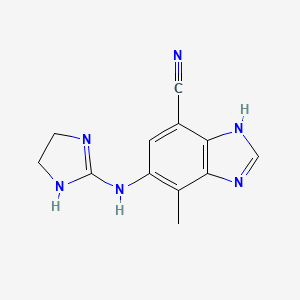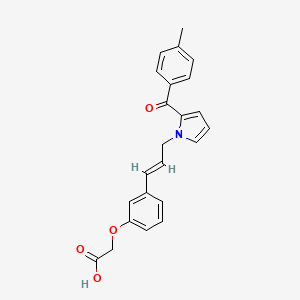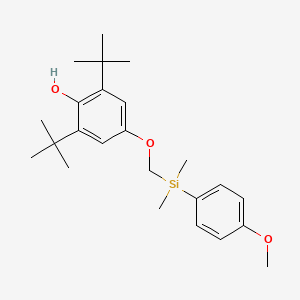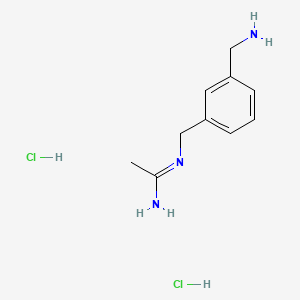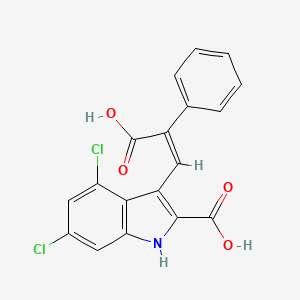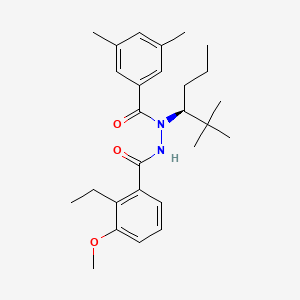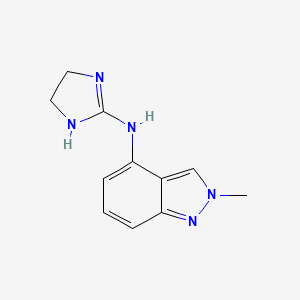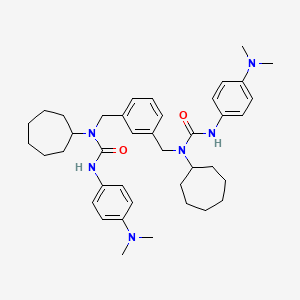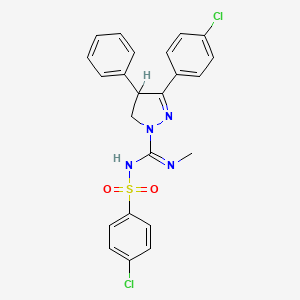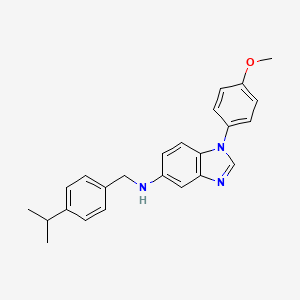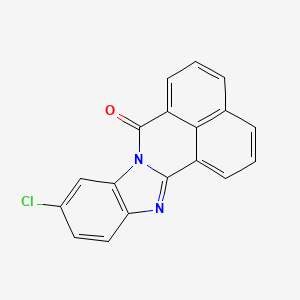
10-Cl-BBQ
Descripción general
Descripción
Aplicaciones Científicas De Investigación
10-Cloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El principal mecanismo de acción de 10-Cloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ona implica su unión al receptor de hidrocarburos arilo (AhR). Esta unión induce la translocación nuclear de AhR, lo que lleva a la activación de los genes regulados por AhR . El compuesto aumenta la frecuencia de los linfocitos T reguladores (Tregs) y suprime el desarrollo de los linfocitos T efectores, lo que contribuye a sus efectos inmunosupresores .
Análisis Bioquímico
Biochemical Properties
10-Cl-BBQ acts as an AhR agonist by directly binding to AhR with an IC50 of 2.6 nM in a competitive binding assay . This interaction induces the nuclear translocation of AhR . The compound is involved in the regulation of several proteins and enzymes, including CD4+ T-cells that co-express CD25, CTLA-4, and ICOS .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It increases the frequency of CD4+ T-cells that co-express CD25, CTLA-4, and ICOS . These cells are associated with regulatory T cell (Treg) function . The compound also suppresses IL-17 production and prevents insulitis in non-obese diabetic (NOD) mice .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the AhR, which leads to the receptor’s nuclear translocation . This process influences the differentiation of T cells and the expression of several genes associated with Treg function . The compound’s effects are independent of Foxp3+ Tregs, suggesting that the AhR pathway can compensate for the absence of these cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on cellular function. For instance, it has been shown to prevent islet infiltration in NOD mice . The compound displays a good pharmacokinetic profile in mice, with a half-life of 2 hours .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. In NOD mice, oral treatment with the compound prevented islet infiltration . The compound was effective at a dosage of 60 mg/kg .
Metabolic Pathways
It is known that the compound interacts with the AhR, which plays a role in the regulation of various metabolic processes .
Transport and Distribution
Given its ability to bind to the AhR and induce its nuclear translocation, it is likely that the compound is transported into the nucleus .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus, given its role in inducing the nuclear translocation of the AhR
Métodos De Preparación
La síntesis de 10-Cloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ona involucra varios pasos. Una ruta sintética común incluye la ciclización de precursores apropiados bajo condiciones de reacción específicas. Los detalles exactos de la ruta sintética y las condiciones de reacción suelen ser propiedad y pueden variar según la pureza y el rendimiento deseados .
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimización para la producción a gran escala. El compuesto suele estar disponible en alta pureza (≥98%) y se almacena a temperatura ambiente .
Análisis De Reacciones Químicas
10-Cloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ona experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes comunes en condiciones controladas.
Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores para modificar la estructura del compuesto.
Sustitución: El átomo de cloro en el compuesto puede sustituirse con otros grupos funcionales utilizando reactivos y condiciones apropiados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales, lo que puede alterar la actividad biológica del compuesto .
Comparación Con Compuestos Similares
10-Cloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ona es único debido a su alta afinidad por el receptor de hidrocarburos arilo y sus propiedades inmunosupresoras. Los compuestos similares incluyen:
2,3,7,8-Tetraclorodibenzo-p-dioxina (TCDD): Otro ligando de AhR de alta afinidad con actividad inmunosupresora.
Derivados de benzimidazoisoquinolina: Otros derivados de esta clase pueden tener diversos grados de afinidad por AhR y diferentes actividades biológicas.
La singularidad de 10-Cloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ona radica en su favorable perfil farmacocinético y su capacidad para inducir linfocitos T reguladores sin toxicidad significativa .
Propiedades
IUPAC Name |
7-chloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN2O/c19-11-7-8-14-15(9-11)21-17(20-14)12-5-1-3-10-4-2-6-13(16(10)12)18(21)22/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESJVGSDQOZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


